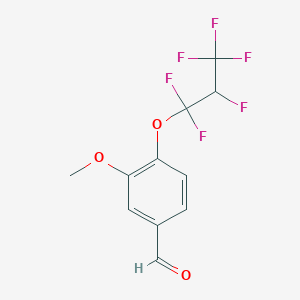
4-(1,1,2,3,3,3-Hexafluoropropoxy)-3-methoxybenzaldehyde
説明
4-(1,1,2,3,3,3-Hexafluoropropoxy)-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C11H8F6O3 and its molecular weight is 302.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(1,1,2,3,3,3-Hexafluoropropoxy)-3-methoxybenzaldehyde (CAS Number: 291535-28-9) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This compound features a methoxy group and a hexafluoropropoxy substituent on a benzaldehyde backbone, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and drug development.
- Molecular Formula : C11H8F6O3
- Molecular Weight : 302.17 g/mol
- Physical State : Typically appears as a colorless to pale yellow liquid.
- Density : Not specified in the sources.
- Melting Point : Not specified in the sources.
- Boiling Point : Not specified in the sources.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds and structural analogs suggest several potential areas of interest:
1. Antimicrobial Activity
Fluorinated compounds often exhibit enhanced antimicrobial properties due to increased lipophilicity and altered membrane permeability. Studies on similar fluorinated benzaldehydes have shown promising results against various bacterial strains and fungi.
2. Anticancer Potential
Research into structurally related compounds indicates that benzaldehyde derivatives can possess anticancer properties. For instance, certain methoxy-substituted benzaldehydes have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
3. Enzyme Inhibition
Fluorinated aromatic compounds are known to interact with enzymes through non-covalent interactions. The hexafluoropropoxy group may enhance binding affinity to specific enzyme targets, potentially leading to applications in enzyme inhibition studies.
The mechanisms underlying the biological activities of fluorinated benzaldehydes may involve:
- Membrane Disruption : The lipophilic nature of fluorinated groups can disrupt bacterial membranes.
- Reactive Oxygen Species (ROS) Generation : Some benzaldehyde derivatives induce oxidative stress in cells.
- Enzyme Interaction : Binding to active sites or allosteric sites on enzymes could modulate their activity.
特性
IUPAC Name |
4-(1,1,2,3,3,3-hexafluoropropoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O3/c1-19-8-4-6(5-18)2-3-7(8)20-11(16,17)9(12)10(13,14)15/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMNFSWNVPKBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(C(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















